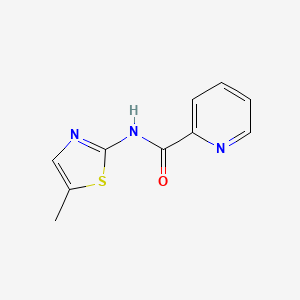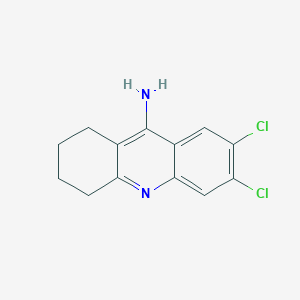
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H12Cl2N2. It is a derivative of acridine, a heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 6,7-dichloro-1,2,3,4-tetrahydroacridine with ammonia or an amine under specific conditions. One common method includes the use of dichloromethane as a solvent and the addition of sodium hydroxide to maintain a basic environment. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization from solvents like toluene or methanol .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of tetrahydroacridin-9-amine.
Substitution: Formation of methoxy-substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The primary mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is its ability to inhibit cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration at synaptic junctions. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroacridin-9-amine: A non-chlorinated analog with similar cholinesterase inhibitory properties.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Acridine: The parent compound, known for its wide range of biological activities
Uniqueness
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of chloro substituents at the 6 and 7 positions, which enhance its binding affinity to cholinesterase enzymes and potentially improve its pharmacological profile .
Eigenschaften
CAS-Nummer |
286438-23-1 |
|---|---|
Molekularformel |
C13H12Cl2N2 |
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
6,7-dichloro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-5-8-12(6-10(9)15)17-11-4-2-1-3-7(11)13(8)16/h5-6H,1-4H2,(H2,16,17) |
InChI-Schlüssel |
VZEYMLANIVXUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=CC(=C(C=C3C(=C2C1)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



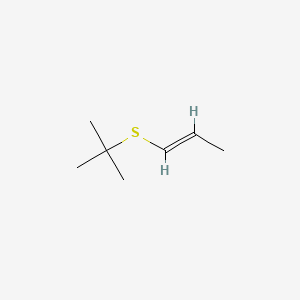
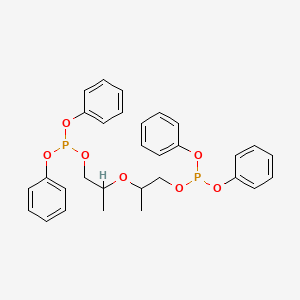
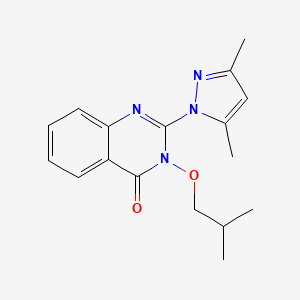
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
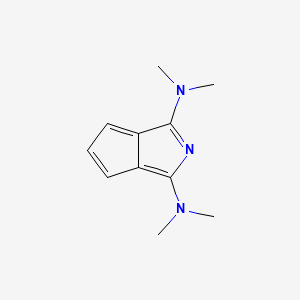

![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
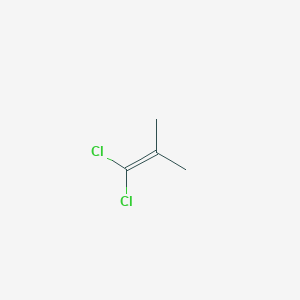
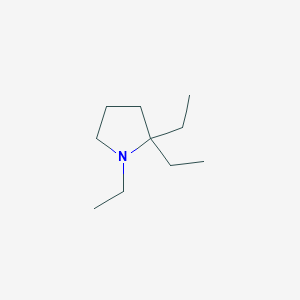

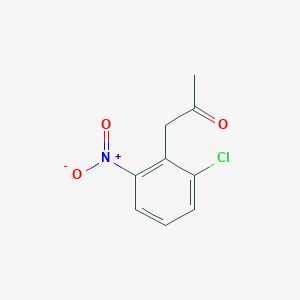
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)
